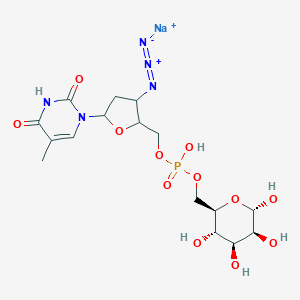

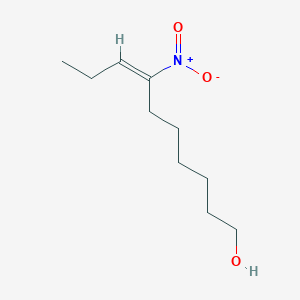

4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone, commonly known as ETAS, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a redox mediator. ETAS has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In We will also discuss its potential future directions in scientific research.

Mechanism of Action

The mechanism of action of ETAS involves its ability to act as a redox mediator. It can accept electrons from reduced species and donate them to oxidized species, thereby facilitating electron transfer reactions. This property makes it a valuable tool for investigating various biological processes that involve redox reactions, such as oxidative stress and antioxidant activity.

Biochemical and Physiological Effects:

ETAS has been shown to have a range of biochemical and physiological effects. It has been shown to have a protective effect against oxidative damage in various cell types, including neuronal cells and liver cells. It has also been shown to have anti-inflammatory properties, as well as the ability to regulate the expression of certain genes. In addition, it has been shown to have a protective effect against certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETAS in lab experiments is its ability to act as a redox mediator, which can facilitate electron transfer reactions. This property makes it a valuable tool for investigating various biological processes that involve redox reactions. Another advantage is its stability, which allows it to be stored for long periods of time without degradation.

One of the main limitations of using ETAS in lab experiments is its cost, which can be prohibitive for some researchers. In addition, its use may be limited by its potential toxicity, although this has not been extensively studied.

Future Directions

There are a number of potential future directions for ETAS in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is its potential use in the development of new electrochemical sensors for the detection of various analytes. Finally, its ability to regulate gene expression makes it a potential tool for the study of gene regulation and epigenetics.

Synthesis Methods

The synthesis of ETAS involves the reaction of 5-methoxy-1,2-benzoquinone with 5-ethyl-1-thia-3,4-diazole-2-sulfonic acid and 4-aminobenzenesulfonic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The resulting compound is a redox mediator that can be used in a variety of applications, including electrochemical studies and enzyme assays.

Scientific Research Applications

ETAS has been used in a range of scientific research applications, including the study of oxidative stress and antioxidant activity. It has been shown to have a protective effect against oxidative damage in various cell types, including neuronal cells and liver cells. ETAS has also been used as a redox mediator in electrochemical studies, where it can be used to facilitate electron transfer reactions. In addition, it has been used in enzyme assays to study the kinetics of enzymatic reactions.

properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S2/c1-3-16-19-20-17(27-16)21-28(24,25)11-6-4-10(5-7-11)18-12-8-13(22)14(23)9-15(12)26-2/h4-9,18H,3H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCWHKGIJSOFLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC3=CC(=O)C(=O)C=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930229 |

Source

|

| Record name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138833-52-0 |

Source

|

| Record name | 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138833520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

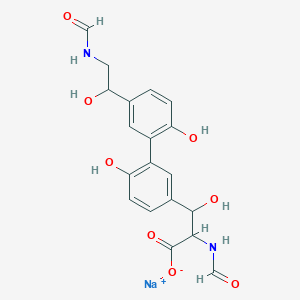

![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)

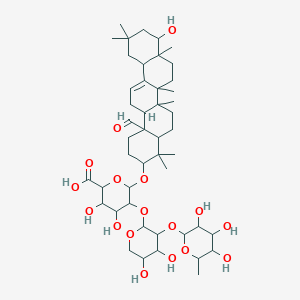

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)

![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

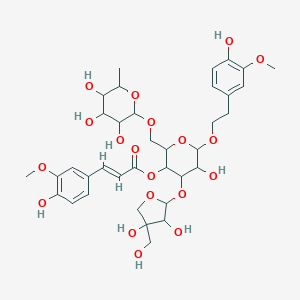

![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)